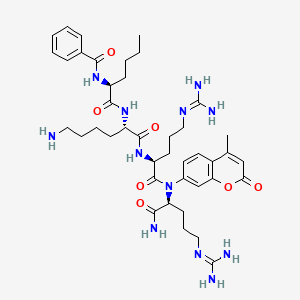
Bz-nLKRR-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin (Bz-Nle-Lys-Arg-Arg-AMC) is a synthetic peptide substrate used primarily in biochemical assays. It is particularly known for its application in studying the activity of viral proteases, such as those from dengue and yellow fever viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin involves multiple steps, starting from the individual amino acids. The peptide is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin at the end of the synthesis .
Industrial Production Methods
Industrial production of Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin primarily undergoes hydrolysis reactions when used as a substrate in protease assays. The peptide bond between arginine and 7-amino-4-methylcoumarin is cleaved by specific proteases, releasing the fluorescent 7-amino-4-methylcoumarin .
Common Reagents and Conditions
Reagents: Tris-HCl buffer (50 mM, pH 7.8), protease enzymes (e.g., dengue virus NS2B-NS3 protease, yellow fever virus NS3 protease).
Conditions: The hydrolysis reaction is typically carried out at room temperature, and the release of 7-amino-4-methylcoumarin is monitored using fluorescence spectroscopy at excitation/emission wavelengths of 380 nm/460 nm
Major Products
The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which is a fluorescent compound used to quantify protease activity .
Scientific Research Applications
Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin is widely used in scientific research for the following applications:
Mechanism of Action
The mechanism of action of Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin involves its cleavage by specific proteases. The protease recognizes the peptide sequence and cleaves the bond between arginine and 7-amino-4-methylcoumarin. This cleavage releases the fluorescent 7-amino-4-methylcoumarin, which can be quantified to measure protease activity .
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin: Another peptide substrate used for protease assays, but with a different peptide sequence.
Ac-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin: A substrate used for caspase assays in apoptosis studies.
Uniqueness
Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin is unique due to its high specificity and efficiency as a substrate for dengue and yellow fever virus proteases. Its kcat/Km value for the dengue virus type 4 enzyme is over 800 times higher than that of Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin, making it a superior choice for studying these viral proteases .
Properties
Molecular Formula |
C41H60N12O7 |
|---|---|
Molecular Weight |
833.0 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide |
InChI |
InChI=1S/C41H60N12O7/c1-3-4-14-29(50-36(56)26-12-6-5-7-13-26)37(57)51-30(15-8-9-20-42)38(58)52-31(16-10-21-48-40(44)45)39(59)53(32(35(43)55)17-11-22-49-41(46)47)27-18-19-28-25(2)23-34(54)60-33(28)24-27/h5-7,12-13,18-19,23-24,29-32H,3-4,8-11,14-17,20-22,42H2,1-2H3,(H2,43,55)(H,50,56)(H,51,57)(H,52,58)(H4,44,45,48)(H4,46,47,49)/t29-,30-,31-,32-/m0/s1 |
InChI Key |
ZUUCMPDQKAVAPM-YDPTYEFTSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C)[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C)C(CCCN=C(N)N)C(=O)N)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2S)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936141.png)
![[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936146.png)
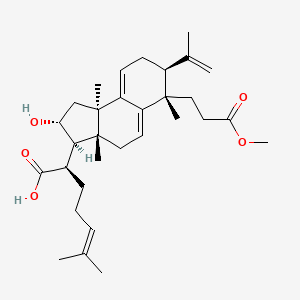
![(1S,2S,4S,6R,7S,8R,9S,12S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B11936153.png)
![heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate](/img/structure/B11936165.png)
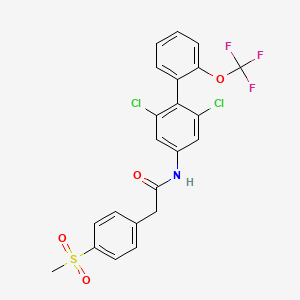
![1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B11936186.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B11936197.png)
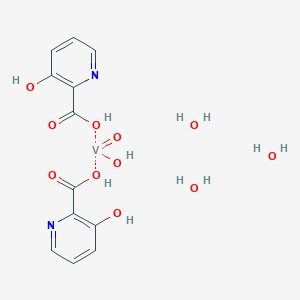
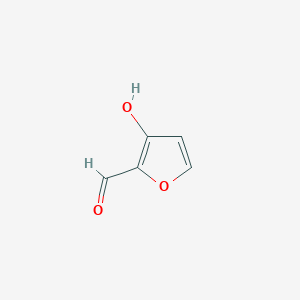
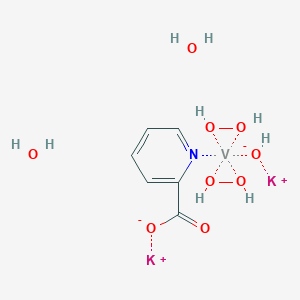
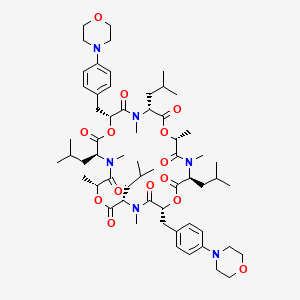
![3-{[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]amino}-7-hydroxycholestan-24-yl hydrogen sulfate](/img/structure/B11936214.png)
![4-methoxy-3-methyl-5-[(1S,2R,3S,6R,11S)-3-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one](/img/structure/B11936221.png)
